N-Amino-1,3-oxazolidin-2-one Sulphate: A Comprehensive Physicochemical Profile for the Drug Development Professional
N-Amino-1,3-oxazolidin-2-one Sulphate: A Comprehensive Physicochemical Profile for the Drug Development Professional
Abstract
This technical guide provides a detailed examination of the physicochemical properties of N-Amino-1,3-oxazolidin-2-one Sulphate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a foundational understanding of the molecule's characteristics. The guide synthesizes available data on its structural and physicochemical properties, outlines established analytical methodologies for its characterization, and discusses its stability profile. While comprehensive data for the sulphate salt is limited in publicly accessible literature, this guide provides information on the parent molecule and related compounds, highlighting areas where further experimental validation is essential.
Introduction
N-Amino-1,3-oxazolidin-2-one and its derivatives are pivotal structural motifs in medicinal chemistry, notably as precursors to oxazolidinone antibiotics. The sulphate salt of N-Amino-1,3-oxazolidin-2-one is of particular interest due to its potential for improved handling, stability, and formulation characteristics compared to the free base. A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and regulatory compliance. This guide aims to consolidate the available scientific knowledge on N-Amino-1,3-oxazolidin-2-one Sulphate, providing a critical resource for its application in pharmaceutical research and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity. N-Amino-1,3-oxazolidin-2-one Sulphate is the salt formed between the basic N-amino-1,3-oxazolidin-2-one and sulfuric acid.
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Molecular Formula: C₃H₈N₂O₆S[1]
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Molecular Weight: 200.17 g/mol [1]
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CAS Number: 32957-26-9[1]
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Chemical Name: 3-Amino-2-oxazolidinone sulfate[1]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during manufacturing, formulation, and in biological systems.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | C₃H₈N₂O₆S | [1] |
| Molecular Weight | 200.17 g/mol | [1] |
| Melting Point | Data not available for the sulphate salt. The parent 2-oxazolidinone melts at 86-89 °C. | [2] |
| Boiling Point | 324 °C at 760 mmHg (for a related compound) | [1][3] |
| Solubility | Soluble in water; low solubility in organic solvents. | [1] |
| pKa | Data not available. Computational studies on the parent oxazolidin-2-one suggest the N-H proton is the most acidic. | [4] |
| Partition Coefficient (LogP) | Data not available for the sulphate salt. The calculated XLogP3-AA for the parent 3-amino-2-oxazolidinone is -0.8. | [5] |
| Vapor Pressure | 0.000252 mmHg at 25 °C (for a related compound) | [3] |
Solubility
N-Amino-1,3-oxazolidin-2-one sulphate is reported to be soluble in water and has low solubility in organic solvents[1]. The aqueous solubility is an advantageous property for many pharmaceutical applications, facilitating its use in aqueous reaction media and the preparation of aqueous formulations.
Acidity/Basicity (pKa)
The acid dissociation constant (pKa) is a critical parameter that influences the solubility, dissolution rate, and absorption of a drug substance. While experimental pKa data for N-Amino-1,3-oxazolidin-2-one sulphate is not available, computational studies on the parent oxazolidin-2-one indicate that the proton on the ring nitrogen is the most acidic site[4]. The presence of the amino group introduces basicity, and the formation of the sulphate salt confirms the basic nature of the parent molecule.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. The calculated XLogP3-AA for the parent molecule, 3-amino-2-oxazolidinone, is -0.8, indicating its hydrophilic nature[5]. The formation of a sulphate salt would be expected to further increase its hydrophilicity.
Synthesis and Characterization
Synthesis
A general method for the preparation of 3-amino-2-oxazolidinone derivatives involves the reaction of an oxazolidin-2-one with an aldehyde and an amine, followed by further functionalization[1]. A patent describes the formation of the sulphate salt in a general manner, suggesting it can be obtained by treating the free base with sulfuric acid in a suitable solvent, such as absolute alcohol[6].
Exemplary Protocol Insight: A patent for related 1,3-oxazolidin-2-one compounds describes dissolving the free base in a suitable solvent like isopropanol and then adding the acylating/cyclating reagent. The reaction temperature and time can vary from -78°C to 150°C and from 5 minutes to 48 hours, respectively. The resulting product can then be treated with an acid, such as sulfuric acid, to form the corresponding salt[7].
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of N-Amino-1,3-oxazolidin-2-one Sulphate. While specific spectra for the sulphate salt are not widely published, the expected spectral features based on related compounds are discussed below.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the oxazolidinone ring and the protons of the amino group. The chemical shifts of these protons will be influenced by the presence of the sulphate counter-ion.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the two methylene carbons of the oxazolidinone ring.
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching vibrations of the amino group.
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C=O stretching of the cyclic carbamate (oxazolidinone ring).
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S=O stretching vibrations from the sulphate counter-ion.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under appropriate ionization conditions (e.g., electrospray ionization), the mass spectrum should show the molecular ion of the free base (N-Amino-1,3-oxazolidin-2-one).
Stability Profile
The stability of a pharmaceutical intermediate is a critical factor affecting its storage, handling, and the quality of the final product.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products[8][9]. These studies typically involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis[8]. While specific forced degradation data for N-Amino-1,3-oxazolidin-2-one Sulphate is not available, such studies would be crucial for its development.
Conceptual Experimental Protocol for Forced Degradation:
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Acid/Base Hydrolysis: Treat solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media at elevated temperatures (e.g., 60 °C) for a defined period.
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Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 80 °C) and controlled humidity.
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Photostability: Expose the solid compound and its solution to UV and visible light as per ICH guidelines.
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Analysis: Monitor the degradation at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Analytical Methodologies
Robust analytical methods are necessary for the quality control of N-Amino-1,3-oxazolidin-2-one Sulphate, including identity, purity, and assay.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of pharmaceutical compounds. A reversed-phase HPLC method with UV detection would be suitable for the quantification of N-Amino-1,3-oxazolidin-2-one Sulphate and its related impurities.
Illustrative HPLC Method Parameters:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer)
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Flow Rate: 1.0 mL/min
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Detection: UV at an appropriate wavelength
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Injection Volume: 10 µL
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid[10]. This technique provides precise information on bond lengths, bond angles, and the crystal packing of N-Amino-1,3-oxazolidin-2-one Sulphate[10]. Such data is invaluable for understanding its solid-state properties and for polymorphism screening. Currently, no public crystallographic data for the sulphate salt has been identified.
Conclusion and Future Perspectives
N-Amino-1,3-oxazolidin-2-one Sulphate is a compound of significant interest in pharmaceutical synthesis. This technical guide has compiled the available physicochemical data, highlighting its hydrophilic nature and providing a framework for its synthesis and analysis. However, there are notable gaps in the publicly available experimental data for the sulphate salt, particularly concerning its melting point, pKa, detailed stability profile, and spectroscopic and crystallographic data. Future work should focus on the experimental determination of these properties to provide a more complete understanding of this important molecule. Such data will be instrumental in accelerating its application in the development of new and improved pharmaceutical products.
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